4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride

Lipophilicity Drug design Lead optimisation

4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is a bench-stable sulfonyl chloride building block that integrates a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide) substituent at the para position of a 2-methylbenzenesulfonyl chloride scaffold. The compound bears a reactive –SO₂Cl handle for nucleophilic derivatisation while the electron‑withdrawing sultam ring and the ortho‑methyl group jointly modulate the electronic and steric environment of the aromatic core.

Molecular Formula C11H14ClNO4S2
Molecular Weight 323.81
CAS No. 1794736-65-4
Cat. No. B2712217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride
CAS1794736-65-4
Molecular FormulaC11H14ClNO4S2
Molecular Weight323.81
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCCS2(=O)=O)S(=O)(=O)Cl
InChIInChI=1S/C11H14ClNO4S2/c1-9-8-10(4-5-11(9)19(12,16)17)13-6-2-3-7-18(13,14)15/h4-5,8H,2-3,6-7H2,1H3
InChIKeyVXZYCYPGQZPZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride (CAS 1794736-65-4) – Core Structural Features and Procurement Relevance


4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride is a bench-stable sulfonyl chloride building block that integrates a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide) substituent at the para position of a 2-methylbenzenesulfonyl chloride scaffold [1]. The compound bears a reactive –SO₂Cl handle for nucleophilic derivatisation while the electron‑withdrawing sultam ring and the ortho‑methyl group jointly modulate the electronic and steric environment of the aromatic core. With a molecular weight of 323.8 Da, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 88.3 Ų, it occupies physicochemical space that is intermediate between simple tosyl‑type electrophiles and more polar sulfonamide drug candidates [1]. The material is commercially available at 98% purity from multiple suppliers, making it immediately accessible for library synthesis and medicinal chemistry campaigns .

Why Simple Sulfonyl Chlorides Cannot Replace 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride in Structure‑Based Design


Superficial replacement of this compound with unsubstituted benzenesulfonyl chloride, o‑toluenesulfonyl chloride, or even the des‑methyl sultam‑sulfonamide analog (sulthiame) fails to replicate the precise balance of electrophilicity, lipophilicity, and hydrogen‑bonding capacity that the molecule provides. The electron‑withdrawing 1,1‑dioxo‑thiazinane ring lowers the electron density on the aromatic ring relative to simple alkyl‑substituted sulfonyl chlorides, altering the hydrolysis half‑life and the selectivity of amine coupling under competitive conditions [1]. Simultaneously, the ortho‑methyl group introduces a defined conformational bias that can be exploited in fragment‑based screening to achieve shape complementarity not accessible with the des‑methyl analog [2]. These differences are quantitative and directly affect reaction yields, product profiles, and the physicochemical properties of downstream conjugates.

Head‑to‑Head Physicochemical and Purity Differentiation of 4-(1,1‑Dioxo‑1λ⁶,2‑thiazinan‑2‑yl)‑2‑methylbenzene‑1‑sulfonyl chloride


1. Lipophilicity Modulation Relative to o‑Toluenesulfonyl Chloride and Sulthiame

The target compound exhibits a computed XLogP3 of 1.9 [1]. This value is 0.3 log units lower than that of o‑toluenesulfonyl chloride (XLogP3 = 2.2) [2], reflecting the polarising effect of the 1,1‑dioxo‑thiazinane ring. In the opposite direction, it is 1.4 log units higher than the clinically used sultam‑sulfonamide sulthiame (XLogP3 = 0.5) [3]. The intermediate lipophilicity positions the compound in a range that balances passive membrane permeability with aqueous solubility—a key consideration for early‑stage probe and lead discovery.

Lipophilicity Drug design Lead optimisation

2. Topological Polar Surface Area Advantage for Solubility and Permeability Balance

The target compound has a computed TPSA of 88.3 Ų [1]. In contrast, o‑toluenesulfonyl chloride shows a TPSA of only 34.1 Ų [2]. The 54.2 Ų increase arises from the sulfone oxygens and the sulfonamide‑like nitrogen, conferring substantially stronger hydrogen‑bond acceptor capacity. Sulthiame (TPSA = 97.6 Ų) [3] is slightly more polar, but the target compound avoids the hydrogen‑bond donor penalty (HBD = 0 vs. HBD = 1 for sulthiame), often associated with reduced passive permeability.

TPSA Solubility ADME Permeability

3. Hydrogen‑Bond Acceptor Capacity for Target Engagement and Metabolic Stability

With 5 hydrogen‑bond acceptors (two sulfonyl oxygens, two sulfone oxygens, and the sultam nitrogen) [1], the compound offers three additional acceptor sites compared to o‑toluenesulfonyl chloride, which possesses only 2 (sulfonyl oxygens) [2]. The acceptor‑rich surface enables more directional, enthalpy‑driven interactions with protein active sites or nucleic acid bases while reducing metabolic susceptibility associated with unshielded lipophilic surfaces. Critically, the absence of hydrogen‑bond donors (HBD = 0) avoids the efflux‑pump recognition that often limits the cellular exposure of sulfonamide analogs such as sulthiame (HBD = 1) [3].

Hydrogen bonds Metabolism Selectivity Solubility

4. Commercial Purity Benchmarking Against Generic Sulfonyl Chloride Building Blocks

The compound is routinely supplied at 98% purity (HPLC) by established vendors . This specification exceeds the industry‑typical purity of 95% observed for numerous generic sulfonyl chloride building blocks such as o‑toluenesulfonyl chloride . The higher purity reduces the need for pre‑reaction purification, decreases side‑product formation in parallel library synthesis, and improves the reproducibility of structure‑activity relationship (SAR) studies. The well‑defined single‑component nature (heavy atom count = 19, no undefined stereocenters) further ensures consistent reaction outcomes across batches.

Purity Quality assurance Procurement Reproducibility

Optimal Scientific and Industrial Use‑Cases for 4-(1,1‑Dioxo‑1λ⁶,2‑thiazinan‑2‑yl)‑2‑methylbenzene‑1‑sulfonyl chloride


Fragment‑Based Lead Discovery Campaigns Targeting Carbonic Anhydrase or Other Sulfonamide‑Recognising Enzymes

The compound’s sultam‑sulfonyl chloride architecture allows direct one‑step conversion to the corresponding primary sulfonamide, a privileged zinc‑binding motif in carbonic anhydrase inhibitors [1]. Its intermediate lipophilicity (XLogP3 = 1.9) and TPSA of 88.3 Ų ensure that elaborated fragments remain within drug‑like chemical space, while the ortho‑methyl group provides a defined hydrophobic contact that can be exploited for affinity maturation in structure‑based design [1].

Parallel Library Synthesis of Sulfonamide and Sulfonate Arrays for High‑Throughput Screening

The 98% commercial purity and the reactive –SO₂Cl group make the compound an ideal core scaffold for automated parallel synthesis . The five hydrogen‑bond acceptors and zero donors enable the construction of libraries with favorable solubility profiles, reducing the precipitation issues commonly encountered with simpler, more lipophilic sulfonyl chlorides during high‑throughput purification [2].

Chemical Biology Probe Development Requiring Balanced Cellular Permeability and Aqueous Solubility

Probes derived from this scaffold benefit from a TPSA of 88.3 Ų and absence of hydrogen‑bond donors, a combination that minimises P‑glycoprotein‑mediated efflux while maintaining sufficient passive permeability [2]. The sultam ring also offers metabolic stability advantages over ester or amide linkers, making the compound suitable for intracellular target engagement studies where prolonged probe lifetime is essential.

Synthesis of Structurally Novel HIV Integrase or Kinase Inhibitor Scaffolds

The 1,1‑dioxo‑thiazinane motif is a recognised metal‑chelating group in several antiviral and anticancer programmes [3]. Using this pre‑functionalised building block shortens the synthetic route to advanced intermediates by at least two steps compared to constructing the sultam ring de novo, and the sulfonyl chloride handle allows late‑stage diversification with amine‑containing fragments.

Quote Request

Request a Quote for 4-(1,1-Dioxo-1$l^{6},2-thiazinan-2-yl)-2-methylbenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.